molecular formula C15H17ClN2OS B2979256 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 546064-41-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No. B2979256
CAS RN: 546064-41-9
M. Wt: 308.82
InChI Key: KDLGEXHRCONWFR-UHFFFAOYSA-N
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Description

“N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a tert-butylphenyl group and a chloroacetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and an amide. The tert-butylphenyl group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the thiazole ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, which is aromatic and therefore relatively stable. The chloroacetamide group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its biological activity and toxicity .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGEXHRCONWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

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